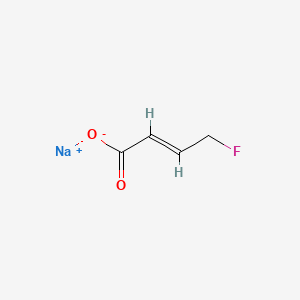
Sodium gamma-fluorocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium gamma-fluorocrotonate is an organofluorine compound characterized by the presence of a fluorine atom attached to a gamma carbon in a crotonate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium gamma-fluorocrotonate typically involves the fluorination of crotonic acid derivatives. One common method is the reaction of crotonic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Sodium gamma-fluorocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into fluorinated alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or alkanes.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
Sodium gamma-fluorocrotonate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in cancer treatment due to their ability to inhibit specific enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of sodium gamma-fluorocrotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the activity of the target molecules. This can lead to the inhibition or activation of biochemical pathways, depending on the context of the application.
Comparison with Similar Compounds
Sodium gamma-hydroxybutyrate: A compound with a hydroxyl group instead of a fluorine atom, used in medical and recreational contexts.
Gamma-butyrolactone: A lactone derivative that can be converted into gamma-hydroxybutyrate in the body.
1,4-Butanediol: A diol that is metabolically converted to gamma-hydroxybutyrate.
Uniqueness: Sodium gamma-fluorocrotonate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and drug development.
Properties
CAS No. |
63992-56-3 |
|---|---|
Molecular Formula |
C4H4FNaO2 |
Molecular Weight |
126.06 g/mol |
IUPAC Name |
sodium;(E)-4-fluorobut-2-enoate |
InChI |
InChI=1S/C4H5FO2.Na/c5-3-1-2-4(6)7;/h1-2H,3H2,(H,6,7);/q;+1/p-1/b2-1+; |
InChI Key |
CCMHYYSWQFLMGE-TYYBGVCCSA-M |
Isomeric SMILES |
C(/C=C/C(=O)[O-])F.[Na+] |
Canonical SMILES |
C(C=CC(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



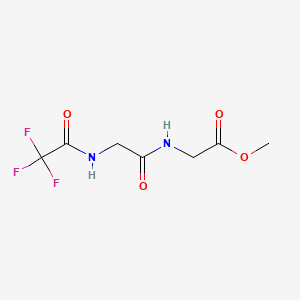
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
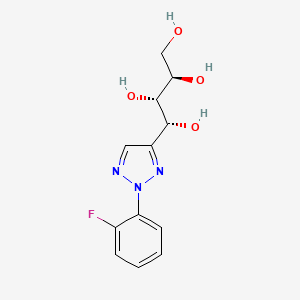
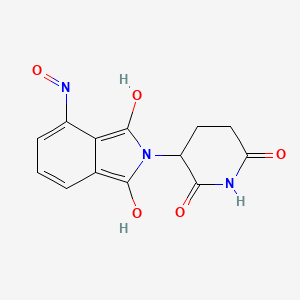
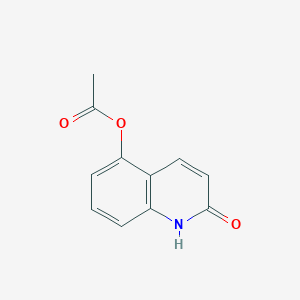
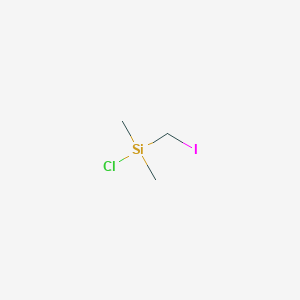
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
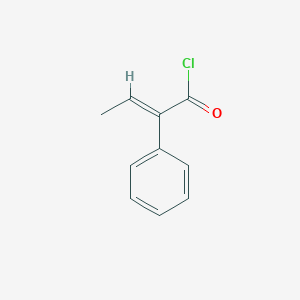

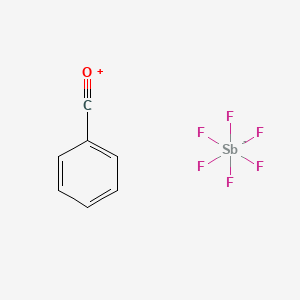
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
